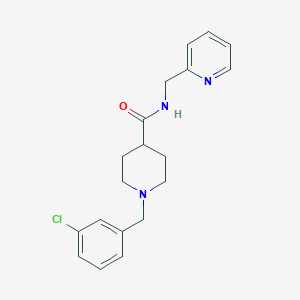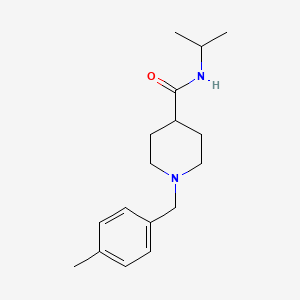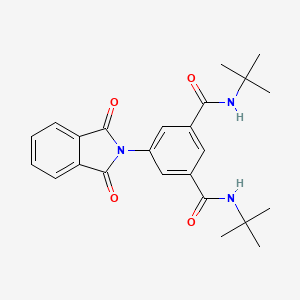
2-(2-biphenylyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(2-biphenylyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide, also known as BPTI, is a chemical compound that has been studied extensively in scientific research. BPTI is a member of the thiazolylindole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2-biphenylyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. This compound has been shown to inhibit the activity of trypsin, chymotrypsin, and elastase, which are enzymes involved in the breakdown of proteins. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response. This compound has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-biphenylyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. Another advantage is its ability to inhibit the activity of enzymes involved in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research involving 2-(2-biphenylyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide. One area of research could focus on the development of this compound-based drug delivery systems for the treatment of neurological disorders. Another area of research could focus on the development of this compound-based anti-inflammatory drugs. Additionally, further research could explore the potential use of this compound in cancer treatment.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. This compound has shown promise as a potential drug candidate for the treatment of a variety of diseases and disorders.
Applications De Recherche Scientifique
2-(2-biphenylyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1,3-dioxo-2-(2-phenylphenyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3S/c28-21(26-24-25-12-13-31-24)16-10-11-18-19(14-16)23(30)27(22(18)29)20-9-5-4-8-17(20)15-6-2-1-3-7-15/h1-14H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNNZZCKEHYXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452133.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)
![ethyl ({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3452147.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3452163.png)



![4-{4-[(4-bromobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B3452190.png)


![3,3'-methylenebis[6-(propionylamino)benzoic acid]](/img/structure/B3452216.png)
